5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

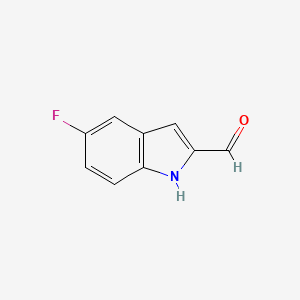

5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is an important organic compound that has emerged as a potent pharmaceutical ingredient for various scientific experiments. It is a white solid and its CAS Number is 898765-89-4.

Molecular Structure Analysis

The molecular formula of 5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is C11H9F3O3. The InChI code is 1S/C12H11F3O3/c13-12(14,15)9-6-4-8(5-7-9)10(16)2-1-3-11(17)18/h4-7H,1-3H2,(H,17,18) .Physical And Chemical Properties Analysis

5-Oxo-5-(3,4,5-trifluorophenyl)valeric acid is a white solid . Its molecular weight is 246.18 g/mol.Scientific Research Applications

Synthesis and Solid-Phase Applications

The acid-labile nature of certain valeric acid derivatives, like 5-(4-(N-Fmoc-N-alkyl)aminomethyl-3,5-dimethoxyphenoxy)valeric acid, is crucial in the Fmoc solid-phase synthesis of peptide N-alkylamides. These compounds, due to their acid-labile handles, facilitate the synthesis and purification of peptide chains. One of the significant applications includes the preparation of LHRH analogues, which are instrumental in biological and medical research (Songster, Vagner & Bárány, 2004).

Role in Chemical Oxidation Processes

Valeric acid, specifically its derivative valeraldehyde, has critical roles in industrial applications like plasticizers, lubricants, and pharmaceuticals. The cerium(IV) oxidation of valeraldehyde to valeric acid is a key chemical process. This reaction's kinetics and the influence of various surfactants and metal salts on the reaction rate have been studied in detail, highlighting the industrial significance of valeric acid derivatives (Ghosh, Sar, Malik & Saha, 2015).

Catalysis and Chemical Synthesis

The derivative 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) has been identified as an important pro-inflammatory mediator. Its synthesis, biological activity, and the role of its receptor (OXE-R) in various diseases have been extensively studied, showcasing its significance in medical research and drug development (Ye et al., 2017).

Biochemistry and Biological Effects

The biochemistry, biology, and chemistry of 5-oxo-ETE, a product of 5-lipoxygenase, have been thoroughly investigated. Its role as a potent chemoattractant for eosinophils, neutrophils, and basophils, and its potential involvement in inflammatory diseases like asthma, highlight the biological and therapeutic importance of valeric acid derivatives (Powell & Rokach, 2005).

Microbiological Production and Organic Synthesis

Valeric acid derivatives are also significant in the microbiological production of carboxylic acids, which serve as building blocks in organic synthesis. These derivatives facilitate the synthesis of a wide range of organic compounds, further highlighting their importance in industrial and chemical synthesis processes (Aurich et al., 2012).

Safety and Hazards

properties

IUPAC Name |

5-oxo-5-(3,4,5-trifluorophenyl)pentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c12-7-4-6(5-8(13)11(7)14)9(15)2-1-3-10(16)17/h4-5H,1-3H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSXJLAGQPSJXFY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)F)F)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20598252 |

Source

|

| Record name | 5-Oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898765-89-4 |

Source

|

| Record name | 5-Oxo-5-(3,4,5-trifluorophenyl)pentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20598252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Ethyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B1319107.png)

![4-Chloro-7,8-dihydro-[1,4]dioxino[2,3-g]quinazoline](/img/structure/B1319125.png)

![2-Methylbenzo[d]thiazol-4-ol](/img/structure/B1319130.png)

![Benzenamine, 3-chloro-4-[(methylphenyl)thio]-](/img/structure/B1319148.png)